5-Chloro-2-methyl-4-nitrophenol
Overview
Description
5-Chloro-2-methyl-4-nitrophenol: is an organic compound belonging to the class of nitrophenols It is characterized by the presence of a chlorine atom, a methyl group, and a nitro group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions:
Nitration of 2-methylphenol: One common method involves the nitration of 2-methylphenol (o-cresol) using a mixture of concentrated nitric acid and sulfuric acid. The reaction typically occurs at low temperatures to control the formation of the desired nitro compound.
Chlorination: The resulting 2-methyl-4-nitrophenol can then be chlorinated using chlorine gas in the presence of a catalyst such as ferric chloride to yield 5-chloro-2-methyl-4-nitrophenol.
Industrial Production Methods:
- Industrial production often involves similar steps but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Chloro-2-methyl-4-nitrophenol can undergo oxidation reactions, often resulting in the formation of quinones or other oxidized derivatives.
Reduction: Reduction of the nitro group can lead to the formation of amines, such as 5-chloro-2-methyl-4-aminophenol.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Reagents like halogens (chlorine, bromine) and catalysts such as Lewis acids (aluminum chloride) are often employed.
Major Products Formed:
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Aminophenols and related derivatives.
Substitution: Various substituted phenols depending on the reagents used.
Scientific Research Applications
Chemistry:
Intermediate in Synthesis: 5-Chloro-2-methyl-4-nitrophenol is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Biodegradation Studies: The compound is studied for its biodegradation pathways and the microbial enzymes involved in its breakdown.
Medicine:
Potential Therapeutic Agents: Research is ongoing to explore its potential as a precursor for developing therapeutic agents with antimicrobial or anti-inflammatory properties.
Industry:
Dye and Pigment Production: It is used in the production of dyes and pigments due to its chromophoric properties.
Pesticides: The compound is also explored as a potential precursor for pesticide formulations.
Mechanism of Action
Molecular Targets and Pathways:
- The exact mechanism of action of 5-chloro-2-methyl-4-nitrophenol depends on its application. In biodegradation, microbial enzymes such as nitroreductases and monooxygenases play a crucial role in breaking down the compound.
- In potential therapeutic applications, the compound may interact with bacterial cell walls or enzymes, disrupting their function and leading to antimicrobial effects.
Comparison with Similar Compounds
2-Chloro-4-nitrophenol: Similar in structure but lacks the methyl group.
4-Chloro-2-nitrophenol: Similar but with different positioning of the chlorine and nitro groups.
2-Methyl-4-nitrophenol: Lacks the chlorine atom.
Uniqueness:
- The presence of both a chlorine atom and a methyl group in 5-chloro-2-methyl-4-nitrophenol provides unique chemical reactivity and potential applications compared to its analogs. This combination of substituents can influence its solubility, stability, and interaction with biological systems, making it a compound of significant interest in various research and industrial applications.
Properties
IUPAC Name |
5-chloro-2-methyl-4-nitrophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO3/c1-4-2-6(9(11)12)5(8)3-7(4)10/h2-3,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZQGYCQDUOULKI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1O)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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